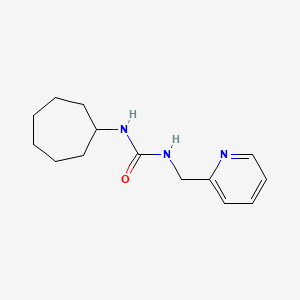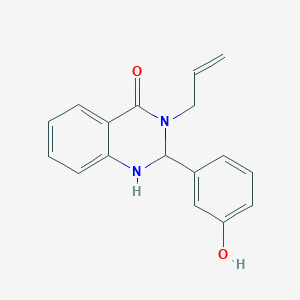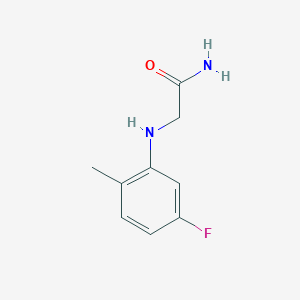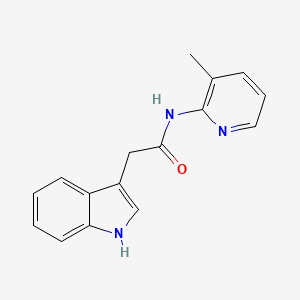
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the activity of BET proteins by binding to the bromodomain, preventing its interaction with acetylated histones. This interaction is critical for the recruitment of transcriptional machinery to gene promoters, leading to increased gene expression. By inhibiting this interaction, this compound decreases the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on gene expression in preclinical models. In cancer models, this compound decreases the expression of oncogenes, leading to inhibition of tumor growth. In inflammation models, this compound reduces the expression of pro-inflammatory genes, leading to decreased inflammation. In cardiovascular disease models, this compound inhibits the proliferation of vascular smooth muscle cells, which may have therapeutic implications for atherosclerosis.
实验室实验的优点和局限性
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has several advantages as a research tool. It is a highly selective inhibitor of BET proteins, making it an ideal tool for studying the role of these proteins in disease. This compound has also shown good pharmacokinetic properties in preclinical models, making it a promising therapeutic agent. However, the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the use of this compound in animal models may be limited by its toxicity profile.
未来方向
There are several future directions for the research of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea. One potential application is in combination therapy for cancer. This compound has shown promising results in preclinical models, and combining it with other cancer therapies may enhance its efficacy. Additionally, the use of this compound in other diseases, such as neurological disorders, is an area of active research. Finally, the development of new BET inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
合成方法
The synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea involves a multi-step process starting with the reaction of cycloheptylamine with 2-bromoacetylpyridine to form the intermediate compound. This intermediate is then reacted with urea in the presence of a base to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, BET proteins are overexpressed, leading to increased transcription of oncogenes. This compound inhibits the activity of BET proteins, leading to decreased expression of oncogenes and inhibition of tumor growth. In inflammation, BET proteins play a critical role in the expression of pro-inflammatory genes. This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and asthma. In cardiovascular diseases, BET proteins are involved in the regulation of vascular smooth muscle cells. This compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have therapeutic implications for atherosclerosis.
属性
IUPAC Name |
1-cycloheptyl-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(16-11-13-9-5-6-10-15-13)17-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRGPDNGSZMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)


![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)


